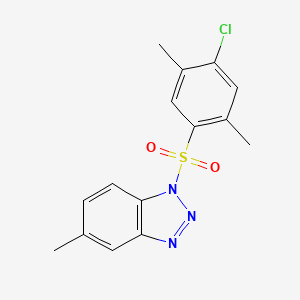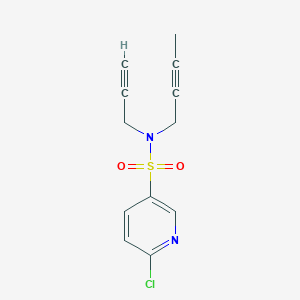
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure. This could include information on the types of bonds present, the shape of the molecule, and any notable structural features .Chemical Reactions Analysis
This would involve a detailed analysis of any known chemical reactions involving the compound. This could include information on how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties. This could include information on the compound’s melting and boiling points, solubility, stability, and reactivity .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, as a sulfonamide derivative, can be utilized in various catalytic processes in organic synthesis. For example, Xiaojun Han (2010) demonstrated the use of similar sulfonamide structures in copper-catalyzed cross-coupling reactions, which are crucial for creating complex organic molecules (Han, 2010).
Antimicrobial Applications
Sulfonamides, including compounds similar to N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, have been explored for their antimicrobial properties. Fadda et al. (2016) synthesized novel functionalized N-sulfonates, demonstrating their potential in combating various microbial strains (Fadda, El-Mekawy, & AbdelAal, 2016).
Organic Synthesis and Drug Metabolism
The study of sulfonamide reactions, such as those involving N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide, is significant in organic synthesis and drug metabolism. Wetzel and Jones (2020) explored electrically driven bond cleavage reactions of sulfonamides, which could be relevant for deprotection chemistry and drug metabolism studies (Wetzel & Jones, 2020).
Corrosion Inhibition
Sulfonamides like N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide can act as corrosion inhibitors. Sappani and Karthikeyan (2014) studied similar sulfonamides as potential inhibitors for mild steel corrosion, showcasing their utility in industrial applications (Sappani & Karthikeyan, 2014).
Antiviral Research
The exploration of sulfonamides for antiviral activity is another significant area. Chen et al. (2010) synthesized sulfonamide derivatives and evaluated their antiviral properties, indicating potential applications for N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide in this field (Chen et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-3-5-9-15(8-4-2)18(16,17)11-6-7-12(13)14-10-11/h2,6-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZEOXFHSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

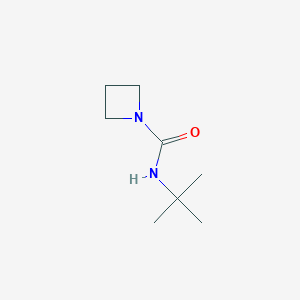
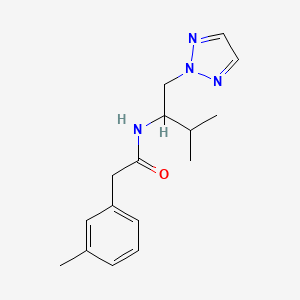
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)
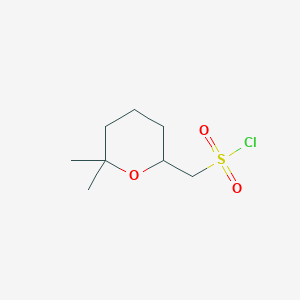
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
methanesulfonamide](/img/structure/B2670268.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
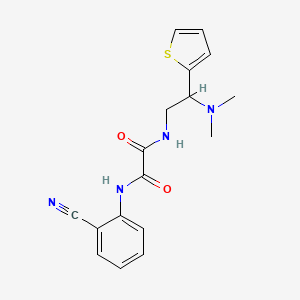
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
